

# Application Notes and Protocols for CAS 945615-59-8 (PF-04979064)

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## Compound of Interest

**Compound Name:** *tert*-Butyl (6-methoxypyridin-3-yl)carbamate

**Cat. No.:** B065652

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## Introduction

CAS 945615-59-8, also known as PF-04979064, is a highly potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).<sup>[1][2][3][4][5]</sup> As central regulators of the PI3K/AKT/mTOR signaling pathway, these kinases are critical in controlling cell growth, proliferation, survival, and metabolism.<sup>[5]</sup> Dysregulation of this pathway is a frequent occurrence in various human cancers, making its components attractive targets for therapeutic intervention.<sup>[2][4][6]</sup> PF-04979064, an ATP-competitive inhibitor, has demonstrated robust activity in both in vitro and in vivo models, highlighting its potential as a valuable research tool and a candidate for further drug development.<sup>[2][5]</sup> Recent studies have shown its ability to inhibit the proliferation of gastric cancer cells and enhance their sensitivity to conventional chemotherapy.<sup>[5][7]</sup>

These application notes provide a comprehensive overview of the experimental use of PF-04979064, including its mechanism of action, key quantitative data, and detailed protocols for its application in cancer research.

## Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for PF-04979064.

Table 1: In Vitro Kinase and Cellular Potency

Target	Assay Type	Value	Reference
PI3K $\alpha$	Ki	0.13 nM	[1][2][3]
PI3K $\gamma$	Ki	0.111 nM	[2]
PI3K $\delta$	Ki	0.122 nM	[2]
mTOR	Ki	1.42 nM	[1][2][3]
BT20 Cells	pAKT (S473) Inhibition IC <sub>50</sub>	144 nM	[2]

Table 2: In Vivo Rat Pharmacokinetic Profile

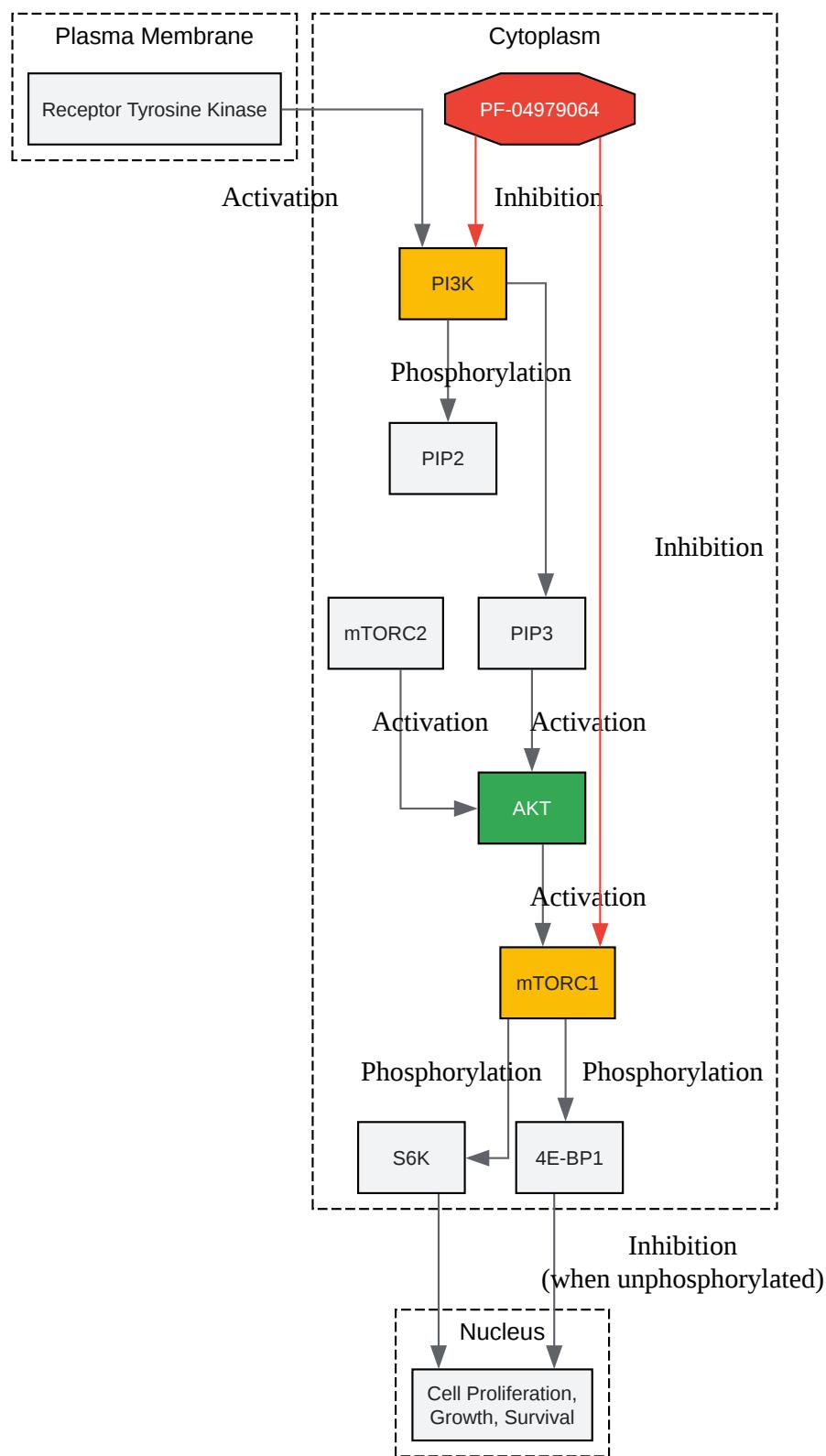
Parameter	Value	Unit	Reference
Volume of Distribution (V <sub>dss</sub> )	5.23	L/kg	[1][2]
Clearance (Cl)	19.3	mL/min/kg	[1][2]
Half-life (T <sub>1/2</sub> )	1.85	h	[1][2]
Oral Bioavailability (F%)	61	%	[1][2]

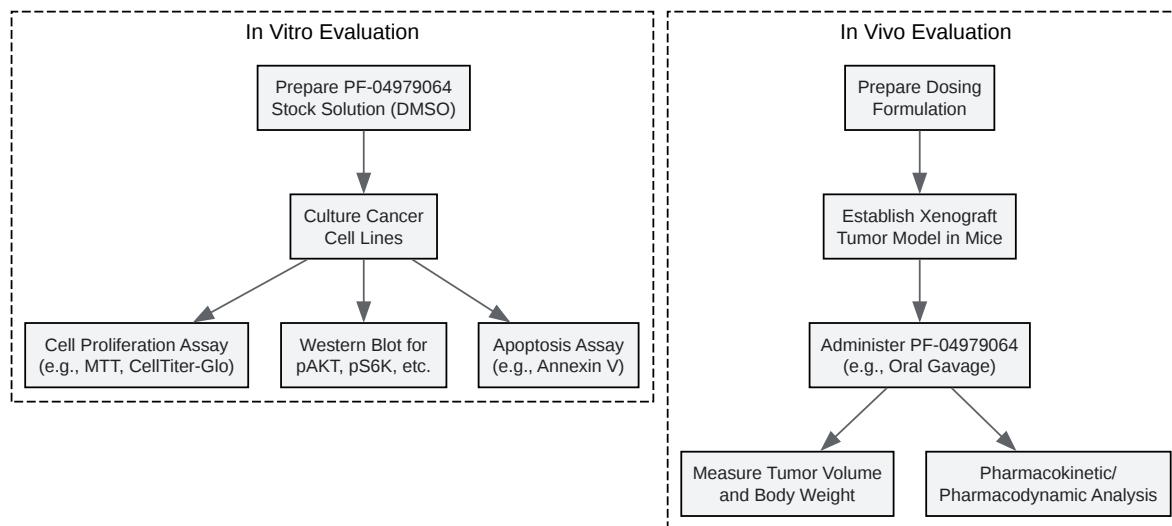
Table 3: In Vivo Efficacy in U87MG Mouse Xenograft Model

Dose	Schedule	Tumor Growth Inhibition (TGI)	Reference
40 mg/kg	Once Daily (QD)	88%	[2]

## Signaling Pathway and Experimental Workflow

The diagrams below illustrate the PI3K/AKT/mTOR signaling pathway targeted by PF-04979064 and a general workflow for evaluating its in vitro and in vivo efficacy.

[Click to download full resolution via product page](#)**Diagram 1:** PI3K/AKT/mTOR signaling pathway inhibited by PF-04979064.

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**Diagram 2:** General experimental workflow for evaluating PF-04979064.

## Experimental Protocols

### Preparation of Stock and Working Solutions

#### a. In Vitro Stock Solution (10 mM in DMSO)

- Materials:

- PF-04979064 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

- Procedure:

- Calculate the required mass of PF-04979064 for the desired volume and concentration (Molecular Weight: 446.49 g/mol ).
- Aseptically weigh the calculated amount of PF-04979064 and transfer it to a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to achieve a 10 mM concentration.[3]
- Vortex or sonicate the solution to ensure complete dissolution.[3]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

#### b. In Vivo Dosing Formulation

Note: The optimal formulation may vary depending on the administration route and animal model. The following is a general protocol.

- Materials:
  - 10 mg/mL PF-04979064 in DMSO stock solution
  - PEG300
  - Tween-80
  - Sterile Saline (0.9% NaCl)
- Procedure (for a 1 mg/mL final concentration):
  - To prepare 1 mL of the dosing solution, start with 100 µL of the 10 mg/mL DMSO stock solution.[1]
  - Add 400 µL of PEG300 and mix thoroughly.[1]
  - Add 50 µL of Tween-80 and mix until the solution is homogeneous.[1]
  - Add 450 µL of sterile saline to bring the final volume to 1 mL.[1]

- Mix the final solution thoroughly before administration.
- It is recommended to prepare this formulation fresh on the day of use.[1]

## In Vitro Cell-Based Assays

### a. Cell Proliferation Assay (using Gastric Cancer Cell Lines)

- Cell Lines: AGS (human gastric adenocarcinoma) or HGC-27 (undifferentiated gastric cancer).[5][7]
- Procedure:
  - Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
  - Prepare serial dilutions of PF-04979064 in the complete culture medium. The final DMSO concentration should not exceed 0.1%. [3]
  - Replace the medium in the wells with the medium containing different concentrations of PF-04979064. Include a vehicle control (DMSO only).
  - Incubate the plate for a specified period (e.g., 72 hours).
  - Assess cell viability using a suitable method, such as MTT or a luminescent-based assay (e.g., CellTiter-Glo®).
  - Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.

### b. Western Blot Analysis of PI3K/AKT/mTOR Pathway Inhibition

- Procedure:
  - Plate cells in 6-well plates and allow them to grow to 70-80% confluence.
  - Treat the cells with various concentrations of PF-04979064 for a specified time (e.g., 2-24 hours).
  - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), AKT, p-mTOR, mTOR, p-S6K, S6K).
- Incubate with the appropriate HRP-conjugated secondary antibodies.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities to determine the extent of pathway inhibition.[\[5\]](#)[\[7\]](#)

## In Vivo Xenograft Tumor Model

- Animal Model: Immunocompromised mice (e.g., nude or SCID).
- Tumor Implantation:
  - Subcutaneously implant a suspension of cancer cells (e.g., U87MG glioblastoma cells) into the flank of each mouse.[\[2\]](#)
  - Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Treatment:
  - Randomize the mice into treatment and vehicle control groups.
  - Administer PF-04979064 or vehicle control daily via the desired route (e.g., oral gavage) at the specified dose (e.g., 40 mg/kg).[\[2\]](#)
  - Monitor the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width<sup>2</sup>) / 2.
- Endpoint and Analysis:
  - Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.

- At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic studies via Western blot).
- Calculate the Tumor Growth Inhibition (TGI) to assess the efficacy of the treatment.

## Conclusion

PF-04979064 is a potent dual PI3K/mTOR inhibitor with well-characterized in vitro and in vivo activities. The protocols outlined in these application notes provide a foundation for researchers to investigate its effects on cancer cell signaling, proliferation, and tumor growth. Adherence to these methodologies will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of targeting the PI3K/AKT/mTOR pathway.

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